molecular formula C27H26ClN3O4 B3045074 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018125-62-6

4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B3045074
CAS No.: 1018125-62-6
M. Wt: 492.0
InChI Key: GNOPVXMGNJRDHU-UHFFFAOYSA-N
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Description

The compound 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a unique chemical entity with intriguing properties and applications This compound features a benzimidazole core, which is commonly found in various biologically active molecules, combined with a chlorophenoxy group and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can be achieved through a multistep process:

  • Formation of the Benzimidazole Core: : This typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or derivative under acidic conditions.

  • Addition of the Chlorophenoxy Group:

  • Formation of the Pyrrolidinone Ring: : Finally, the pyrrolidinone ring is formed through a cyclization reaction, often under basic or acidic conditions, depending on the specific reagents involved.

Industrial Production Methods

For industrial-scale production, the process may be optimized to maximize yield and purity while minimizing cost and environmental impact. This can involve the use of continuous flow reactors, alternative solvents, and catalytic processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: : This reaction may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly on the phenoxy and benzimidazole rings.

  • Cyclization: : Formation of additional rings or fused structures through intramolecular reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Bases and Acids: : Sodium hydroxide, hydrochloric acid, sulfuric acid.

  • Solvents: : Methanol, ethanol, dichloromethane.

Major Products

The major products of these reactions can vary, but typically include derivatives with modifications on the benzimidazole or phenoxy moieties, leading to potentially new and biologically active compounds.

Scientific Research Applications

Chemistry

This compound is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its structural motifs make it a valuable building block in medicinal chemistry and material science.

Biology and Medicine

In biological and medical research, it is explored for its potential therapeutic properties. The benzimidazole core is known for its presence in various pharmacologically active compounds, suggesting potential use in developing new drugs.

Industry

In the industrial sector, this compound can be applied in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one exerts its effects is closely related to its ability to interact with specific molecular targets. This often involves:

  • Enzyme Inhibition: : By binding to the active site of certain enzymes, the compound can inhibit their activity.

  • Receptor Binding: : It may interact with cellular receptors, altering signal transduction pathways.

  • Pathway Modulation: : Affecting metabolic or signaling pathways within cells, leading to changes in cellular functions.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one:

  • Benzimidazole Derivatives: : Compounds like omeprazole and albendazole, used in medicine for their antisecretory and antiparasitic properties.

  • Phenoxy Compounds: : Such as 2,4-D (a herbicide) and clofibrate (a lipid-lowering agent).

Properties

IUPAC Name

4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4/c1-34-21-8-6-7-19(14-21)30-15-18(13-26(30)33)27-29-23-10-3-4-11-24(23)31(27)16-20(32)17-35-25-12-5-2-9-22(25)28/h2-12,14,18,20,32H,13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOPVXMGNJRDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113537
Record name 4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018125-62-6
Record name 4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018125-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

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